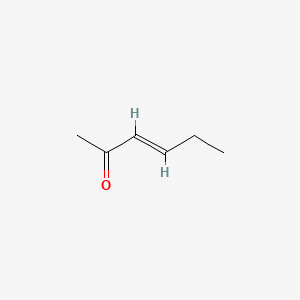

3-Hexen-2-one

Description

This compound is a natural product found in Zea mays, Tripleurospermum maritimum, and Centella asiatica with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWMYHBLXLJJQ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015852 | |

| Record name | 3-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763-93-9, 4376-23-2 | |

| Record name | 3-Hexen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hexen-2-one(E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-en-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A3B3N6UGZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hexen-2-one: Chemical Properties, Structure, and Biological Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Hexen-2-one. As an α,β-unsaturated ketone, this compound serves as a valuable intermediate in organic synthesis and possesses reactivity relevant to biological systems, making it a subject of interest for professionals in chemical research and drug development.

Chemical Structure and Isomerism

This compound is an aliphatic, α,β-unsaturated ketone with the molecular formula C₆H₁₀O.[1][2] Its structure consists of a six-carbon chain containing a carbon-carbon double bond between C3 and C4, and a ketone functional group at the C2 position.[3] The presence of the double bond gives rise to geometric isomerism, resulting in two stereoisomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis). The (E) isomer is generally the more thermodynamically stable configuration.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data is primarily for the (E)-isomer unless otherwise specified, as it is more commonly documented.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1] |

| CAS Number | 763-93-9 (Isomer mixture) | [1][4] |

| 4376-23-2 ((E)-isomer) | ||

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Strong, green, fruity | [5] |

| Boiling Point | 140-141 °C at 760 mmHg | [4] |

| Melting Point | -53.00 °C | |

| Density | 0.8582 g/cm³ | |

| Flash Point | 36.5 °C (98.0 °F) | [4] |

| Vapor Pressure | 6.26 mmHg at 25 °C (est.) | [4] |

| Water Solubility | 8974 mg/L at 25 °C (est.) | [4] |

| logP (o/w) | 1.094 - 1.542 (est.) | [4][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The conjugation of the double bond and the carbonyl group results in characteristic spectral features.

Table 2: NMR Spectroscopic Data for (E)- and (Z)-3-Hexen-2-one (CDCl₃)

| Isomer | Spectrum | Chemical Shifts (δ, ppm) |

| (E)-3-Hexen-2-one | ¹H NMR | 6.71 (dt, 1H), 6.07 (dt, 1H), 2.24 (s, 3H), 2.21 (quint, 2H), 1.06 (t, 3H) |

| ¹³C NMR | 198.5, 147.8, 131.1, 35.0, 26.2, 12.4 | |

| (Z)-3-Hexen-2-one | ¹H NMR | 6.20 (dt, 1H), 5.99 (dt, 1H), 2.65 (quint, 2H), 2.18 (s, 3H), 1.04 (t, 3H) |

| ¹³C NMR | 199.1, 146.5, 130.2, 29.8, 21.8, 13.9 |

Note: NMR data is predicted and may vary slightly from experimental values.

Infrared (IR) Spectroscopy: As an α,β-unsaturated ketone, this compound exhibits a characteristic strong C=O stretching absorption band in the region of 1665-1710 cm⁻¹.[2]

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

A common and effective method for synthesizing α,β-unsaturated ketones like this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation.[7] This reaction involves the base-catalyzed condensation of an aldehyde (propanal) with a ketone (acetone).

Protocol:

-

Reaction Setup: A solution of sodium hydroxide (B78521) (NaOH) in a water/ethanol mixture is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

-

Reagent Addition: A mixture of acetone (B3395972) and propanal (in a slight molar excess relative to acetone) is added dropwise to the cooled NaOH solution with vigorous stirring. The slow addition and low temperature help to minimize the self-condensation of propanal.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by neutralizing the mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of ~7. The resulting solution is transferred to a separatory funnel.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane (B109758). The organic layers are combined.

-

Washing: The combined organic extract is washed sequentially with water and brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Fractional Distillation

Due to its relatively low boiling point, the crude this compound can be effectively purified by fractional distillation to separate it from unreacted starting materials and higher-boiling side products.[8][9]

Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.[8]

-

Distillation: The crude product is placed in the distillation flask with boiling chips. The flask is heated gently. The vapor will rise through the fractionating column, allowing for the separation of components based on boiling point differences.[10]

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (~140-141 °C at atmospheric pressure).[4] Discard the initial lower-boiling forerun and the higher-boiling residue.

Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of the final product and confirming its identity.[11]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions: Inject the sample into a GC equipped with a capillary column suitable for volatile organic compounds. A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) to ensure elution of all components.[11]

-

MS Analysis: The eluting compounds are introduced into the mass spectrometer. The instrument is operated in electron ionization (EI) mode.

-

Data Analysis: The identity of the peak corresponding to this compound is confirmed by comparing its mass spectrum with a reference library (e.g., NIST). Purity is determined by the relative area of the product peak.

Biological Reactivity as a Michael Acceptor

For drug development professionals, the most significant chemical property of this compound is its nature as an α,β-unsaturated ketone. This functional group acts as a Michael acceptor , rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[12]

In a biological context, this allows the molecule to potentially react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins and glutathione (B108866) (GSH), a key cellular antioxidant.[13][14] This covalent modification can alter protein function, making Michael acceptors a class of compounds known as covalent inhibitors. While this reactivity can be harnessed for therapeutic purposes, it is also associated with potential toxicity.[6] The reactivity of this compound itself is considered relatively low compared to more potent Michael acceptors.[13]

The diagram below illustrates the logical relationship of this compound acting as a Michael acceptor and its potential covalent interaction with a biological nucleophile.

The workflow for synthesizing and purifying this compound is a critical process for obtaining a high-purity sample for research and development. The following diagram outlines the key steps from starting materials to the final analyzed product.

References

- 1. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Purification [chem.rochester.edu]

- 9. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. chembam.com [chembam.com]

- 11. dem.ri.gov [dem.ri.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Hexen-2-one and (Z)-3-Hexen-2-one are stereoisomers of an alpha,beta-unsaturated ketone. The presence of a carbon-carbon double bond at the 3-position gives rise to distinct geometric isomers, designated as (E) (trans) and (Z) (cis). This seemingly subtle structural difference profoundly influences their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of these two stereoisomers, including their physicochemical properties, stereoselective synthesis, analytical separation, and potential biological significance, to support research and development activities in chemistry and drug discovery.

Physicochemical Properties

The spatial arrangement of the substituents around the double bond in (E)- and (Z)-3-Hexen-2-one leads to notable differences in their physical and spectroscopic characteristics. The (E)-isomer is generally the more thermodynamically stable of the two due to reduced steric hindrance between the ethyl and acetyl groups.[1]

Data Presentation: Physical and Spectroscopic Properties

| Property | (E)-3-Hexen-2-one | (Z)-3-Hexen-2-one |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O |

| Molar Mass ( g/mol ) | 98.14 | 98.14 |

| Boiling Point (°C) | 140-141 (at 760 mmHg)[1] | Estimated to be slightly lower than the (E)-isomer |

| Density (g/mL) | 0.8655 (estimate)[2] | Not experimentally determined |

| Refractive Index | 1.4418 (estimate)[2] | Not experimentally determined |

| ¹H NMR (CDCl₃, δ ppm) | 6.71 (dt, J=16.0, 6.8 Hz, 1H), 6.07 (dt, J=16.0, 1.6 Hz, 1H), 2.24 (s, 3H), 2.21 (quint, J=7.6 Hz, 2H), 1.06 (t, J=7.6 Hz, 3H)[1] | 6.20 (dt, J=11.6, 7.4 Hz, 1H), 5.99 (dt, J=11.6, 1.6 Hz, 1H), 2.65 (quint, J=7.4 Hz, 2H), 2.18 (s, 3H), 1.04 (t, J=7.4 Hz, 3H)[1] |

| ¹³C NMR (CDCl₃, δ ppm) | 198.5, 147.8, 131.1, 35.0, 26.2, 12.4[1] | 199.1, 146.5, 130.2, 29.8, 21.8, 13.9[1] |

| Kovats Retention Index (non-polar column) | 819, 813[3] | 843[4] |

Stereoselective Synthesis

The controlled synthesis of either the (E) or (Z) isomer is crucial for studying their individual properties. The Horner-Wadsworth-Emmons and Wittig reactions are powerful methods for stereoselective alkene synthesis and can be adapted for the preparation of (E)- and (Z)-3-Hexen-2-one.

Experimental Protocols

The Horner-Wadsworth-Emmons (HWE) reaction, utilizing a stabilized phosphonate (B1237965) ylide, is a reliable method for the synthesis of (E)-α,β-unsaturated ketones.[5]

Reaction Scheme:

Protocol:

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add propanal (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to afford pure (E)-3-Hexen-2-one.

The synthesis of (Z)-alkenes can be achieved using a non-stabilized Wittig ylide under salt-free conditions.[6]

Reaction Scheme:

Protocol:

-

Preparation of the Ylide: In a flame-dried Schlenk flask under an inert atmosphere, suspend (1-oxo-propyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete ylide formation.

-

Reaction with Aldehyde: To the cold ylide solution, add freshly distilled acetaldehyde (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure at low temperature to minimize isomerization. The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield (Z)-3-Hexen-2-one.

Analytical Separation: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an effective technique for the separation and quantification of the (E) and (Z) isomers of 3-Hexen-2-one (B1231029). The choice of the GC column's stationary phase is critical for achieving baseline separation. A mid-polar column, such as a DB-5ms, is often suitable for this purpose.

Experimental Protocol

GC-MS Analysis Workflow:

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold: 5 minutes at 150 °C.

-

-

Injector: Split/splitless, 250 °C, split ratio 50:1.

-

MSD Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

-

Quadrupole: 150 °C.

-

Scan Range: m/z 35-200.

Expected Retention Times:

Based on their boiling points and polarity differences, the (Z)-isomer is expected to elute slightly earlier than the more stable (E)-isomer on a non-polar to mid-polar column.[7] Approximate retention times on a DB-5 column would be in the range of 10-15 minutes, with the exact times dependent on the specific instrument and conditions.

Biological Significance and Potential Signaling Pathways

Alpha,beta-unsaturated ketones are a class of compounds known for their biological activity, which often stems from their ability to act as Michael acceptors.[8] The electrophilic β-carbon can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins or glutathione (B108866) (GSH).[9][10] This covalent modification can alter protein function and impact cellular signaling pathways.

While specific studies on the biological activities of (E)- and (Z)-3-Hexen-2-one are limited, research on related α,β-unsaturated ketones and similar structures suggests potential for:

-

Cytotoxicity in Cancer Cells: Many α,β-unsaturated ketones exhibit cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[11] For instance, a related compound, (Z)-3-hexenyl-β-D-glucopyranoside, has demonstrated potent anticancer activity in pancreatic cancer cells by inducing apoptosis and cell cycle arrest at the S phase.[12]

-

Modulation of Inflammatory Pathways: The reactivity of the enone moiety can lead to the modification of key signaling proteins in inflammatory pathways, such as NF-κB and Keap1-Nrf2.

-

Antimicrobial and Antifungal Activity: The electrophilic nature of these compounds can disrupt microbial cellular processes.

Potential Signaling Pathway Involvement

The interaction of this compound isomers with cellular nucleophiles could potentially modulate several key signaling pathways.

Conclusion

The stereoisomers of this compound, (E) and (Z), exhibit distinct physicochemical properties that necessitate their individual synthesis and characterization. Stereoselective synthetic methods, such as the Horner-Wadsworth-Emmons and Wittig reactions, provide access to each isomer in high purity. Gas chromatography offers a reliable method for their separation and quantification. While direct biological studies on these specific isomers are not abundant, the known reactivity of the α,β-unsaturated ketone moiety suggests a potential for significant biological activity, including cytotoxicity and modulation of key cellular signaling pathways. Further research into the specific biological effects of each isomer is warranted to fully elucidate their potential in drug development and other scientific applications. This guide provides the foundational information and experimental frameworks necessary to facilitate such investigations.

References

- 1. This compound | 4376-23-2 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-3-hexen-2-one | C6H10O | CID 6430723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiol-Michael addition based conjugate for glutathione activation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of 3-Hexen-2-one in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexen-2-one, a volatile organic compound (VOC), is a key contributor to the characteristic "green" aroma of many plants. As a member of the green leaf volatiles (GLVs) family, it plays a crucial role in plant defense mechanisms and signaling pathways. This technical guide provides an in-depth exploration of the natural occurrence of this compound in the plant kingdom, its biosynthesis, and its role in plant physiology. Detailed experimental protocols for its extraction and quantification are presented, alongside a quantitative overview of its presence in various plant species. Furthermore, this guide elucidates the signaling cascades in which this compound is implicated, offering valuable insights for researchers in plant science, chemical ecology, and drug development.

Introduction

This compound is an α,β-unsaturated ketone that imparts a potent fruity and green odor.[1] This C6 compound is a naturally occurring metabolite in a diverse range of plants, including fruits and vegetables.[1][2] Its release is often triggered by mechanical damage to plant tissues, serving as a critical component of the plant's defense against herbivores.[3] Beyond its role in direct defense, this compound and other GLVs function as airborne signals, priming defenses in undamaged parts of the same plant and in neighboring plants.[4][5] This guide aims to provide a comprehensive technical overview of the current knowledge on the natural occurrence and biological significance of this compound in plants.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of plant species. Notably, its presence has been reported in Zea mays (maize) and Centella asiatica.[2] The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and environmental conditions. The following table summarizes available quantitative data on the occurrence of this compound in different plants.

| Plant Species | Plant Part | Concentration (ng/g FW) | Reference |

| Zea mays (Maize) | Leaves | Data not available in searched articles | |

| Centella asiatica | Leaves | Data not available in searched articles | |

| Various Compositae Plants | Leaves | 275.27 to 5931.41 (total volatiles) | [6] |

Note: Specific quantitative data for this compound were not available in the provided search results. The data for Compositae plants represents the total volatile compounds.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from the lipoxygenase (LOX) pathway, which is activated upon tissue damage. The primary precursor for C6-volatiles is linolenic acid, which is released from chloroplast membranes.

The key steps in the biosynthesis are as follows:

-

Lipoxygenase (LOX) Action: Linolenic acid is oxygenated by 13-lipoxygenase to form 13-hydroperoxylinolenic acid.

-

Hydroperoxide Lyase (HPL) Cleavage: The 13-hydroperoxylinolenic acid is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal.[7]

-

Isomerization: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal.

-

Reduction and Oxidation: (Z)-3-hexenal can be reduced to (Z)-3-hexen-1-ol by alcohol dehydrogenase (ADH). While the direct oxidation of (Z)-3-hexenal or its corresponding alcohol to this compound is plausible, the exact enzymatic step has not been explicitly detailed in the provided search results. It is hypothesized that a reductase followed by an oxidase or a dehydrogenase could be involved in this final conversion.

Caption: Biosynthetic pathway of this compound from linolenic acid.

Role in Plant Signaling

Green leaf volatiles, including this compound, act as signaling molecules in plant-plant and plant-insect interactions.[4][5] Upon release from damaged tissues, these volatiles can be perceived by neighboring plants, leading to the priming of their defense responses.[4] This priming effect enables a more rapid and robust defense activation upon subsequent herbivore or pathogen attack.

The signaling cascade initiated by GLVs involves several key components of known plant defense pathways:

-

MAPK Activation: GLVs can induce the phosphorylation of mitogen-activated protein kinases (MAPKs), which are central to many stress signaling pathways.[4]

-

Ion Fluxes: Changes in ion fluxes across the plasma membrane, particularly calcium signaling, are early events in GLV perception.[4]

-

Hormonal Crosstalk: GLV signaling pathways interact with other major defense hormone pathways, including those of jasmonic acid (JA) and salicylic (B10762653) acid (SA).[5]

Caption: Generalized signaling pathway of Green Leaf Volatiles in plants.

Experimental Protocols

Extraction and Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound from plant tissues. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for specific plant matrices.[8]

Materials and Reagents:

-

Fresh plant tissue (e.g., leaves)

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[8]

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Internal standard (e.g., 2-Hexanone-d3)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of fresh plant tissue (e.g., 1-5 g) and place it into a 20 mL headspace vial.

-

For solid samples, adding a small amount of deionized water and NaCl can enhance the release of volatiles.

-

Add a known amount of the internal standard to each vial.

-

Immediately seal the vial.[9]

-

-

Headspace SPME:

-

GC-MS Analysis:

-

After extraction, immediately introduce the SPME fiber into the GC injection port for thermal desorption (e.g., 250°C for 1-5 minutes).[10]

-

GC Conditions (Example):

-

MS Conditions (Example):

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum by comparing with a pure standard and/or a mass spectral library (e.g., NIST).

-

Quantify the concentration of this compound by constructing a calibration curve using a series of standard solutions and the internal standard method.

-

Caption: Workflow for the analysis of this compound in plants.

Conclusion

This compound is a significant, naturally occurring volatile compound in plants, playing a multifaceted role in their interaction with the environment. Its biosynthesis via the lipoxygenase pathway and its function as a signaling molecule in plant defense are areas of active research. The detailed methodologies and information presented in this guide provide a solid foundation for researchers and professionals to further explore the chemical ecology and potential applications of this important "green note" compound. Future research should focus on elucidating the precise enzymatic steps in its biosynthesis, identifying its specific receptors, and quantifying its presence in a wider range of plant species to fully understand its biological significance.

References

- 1. Green Leaf Volatiles in Plant Signaling and Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 13. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-Hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hexen-2-one, a valuable intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of the double bond.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the geometry of the double bond.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers (Predicted)

| Proton Assignment | (E)-3-Hexen-2-one (Predicted) | (Z)-3-Hexen-2-one (Predicted) |

| H-1 (CH₃-C=O) | 2.24 ppm (s, 3H) | 2.18 ppm (s, 3H) |

| H-3 (=CH-C=O) | 6.07 ppm (dt, J = 16.0, 1.6 Hz, 1H) | 5.99 ppm (dt, J = 11.6, 1.6 Hz, 1H) |

| H-4 (=CH-CH₂) | 6.71 ppm (dt, J = 16.0, 6.8 Hz, 1H) | 6.20 ppm (dt, J = 11.6, 7.4 Hz, 1H) |

| H-5 (-CH₂-CH₃) | 2.21 ppm (quint, J = 7.6 Hz, 2H) | 2.65 ppm (quint, J = 7.4 Hz, 2H) |

| H-6 (-CH₂-CH₃) | 1.06 ppm (t, J = 7.6 Hz, 3H) | 1.04 ppm (t, J = 7.4 Hz, 3H) |

Note: Predicted data is a useful estimation but may differ from experimental values.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The deshielding effect of the carbonyl group and the positions of the double bond carbons are key diagnostic features.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers (Predicted)

| Carbon Assignment | (E)-3-Hexen-2-one (Predicted) | (Z)-3-Hexen-2-one (Predicted) |

| C-1 (CH₃-C=O) | 26.2 ppm | 29.8 ppm |

| C-2 (C=O) | 198.5 ppm | 199.1 ppm |

| C-3 (=CH-C=O) | 131.1 ppm | 130.2 ppm |

| C-4 (=CH-CH₂) | 147.8 ppm | 146.5 ppm |

| C-5 (-CH₂-CH₃) | 35.0 ppm | 21.8 ppm |

| C-6 (-CH₂-CH₃) | 12.4 ppm | 13.9 ppm |

Note: Predicted data is a useful estimation but may differ from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group / Vibration | Absorption Band (cm⁻¹) |

| C=O (carbonyl) stretch | ~1700 cm⁻¹ |

| C=C (alkene) stretch | ~1650 cm⁻¹ |

| C-H (sp² alkene) stretch | ~3050 cm⁻¹ |

| C-H (sp³ alkane) stretch | ~2950 cm⁻¹ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method. The NIST WebBook provides mass spectral data for this compound.[1]

Table 4: Major Fragment Ions in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 98 | [C₆H₁₀O]⁺• (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 69 | [M - C₂H₅]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy of α,β-Unsaturated Ketones

A standard protocol for acquiring high-quality NMR spectra of α,β-unsaturated ketones is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Set the spectral width to approximately -2 to 12 ppm.

-

Acquire 8 to 16 scans for a sample of sufficient concentration.

-

Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, with the solvent peak used for calibration (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy of Liquid Samples

For a liquid sample like this compound, a neat spectrum can be obtained using the following procedure:

-

Sample Preparation : Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly : Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition :

-

Place the "sandwich" cell into the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS) of Volatile Organic Compounds

The following is a general protocol for the EI-MS analysis of a volatile compound like this compound:

-

Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) system which separates the components of a mixture before they enter the ion source.

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

In-Depth Technical Guide to 3-Hexen-2-one: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexen-2-one, an α,β-unsaturated ketone, is a volatile organic compound found in various plants. It is recognized for its characteristic fruity, green odor and is utilized in the flavor and fragrance industry. Beyond its sensory applications, this compound serves as a versatile intermediate in chemical synthesis. Its conjugated enone system imparts unique reactivity, making it a valuable substrate for a variety of organic transformations. Recent interest has also focused on its potential biological activities, including anti-inflammatory and anticancer properties, positioning it as a molecule of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. It exists as two stereoisomers, (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one, which differ in the geometry of the carbon-carbon double bond. The IUPAC name for the trans isomer is (3E)-hex-3-en-2-one, and for the cis isomer, it is (3Z)-hex-3-en-2-one.

| Property | Value | Reference |

| IUPAC Name | (E)-hex-3-en-2-one / (Z)-hex-3-en-2-one | [1][2] |

| CAS Number | 763-93-9 (isomer unspecified) | [3] |

| 4376-23-2 ((E)-isomer) | [4] | |

| Molecular Formula | C₆H₁₀O | [5] |

| Molecular Weight | 98.14 g/mol | [5] |

| Boiling Point | 138.68 °C (estimate) | [5] |

| Flash Point | 36.5 °C | [5] |

| Density | 0.8655 g/cm³ | [5] |

| Vapor Pressure | 6.26 mmHg at 25°C | [5] |

| Refractive Index | 1.4418 | [5] |

Synthesis of this compound

The primary method for the synthesis of this compound and other α,β-unsaturated ketones is the aldol (B89426) condensation reaction. This reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration.

Experimental Protocol: Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones (General Procedure)

A common approach for the synthesis of compounds like this compound is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation. This would involve the reaction of butanal with acetone (B3395972) in the presence of a base catalyst such as sodium hydroxide (B78521).

Materials:

-

Butanal

-

Acetone

-

Sodium hydroxide (NaOH) solution

-

Ethanol (B145695) (solvent)

-

Hydrochloric acid (HCl) for neutralization

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

A mixture of butanal and acetone is added dropwise to the cooled NaOH solution with continuous stirring. The temperature is maintained below 25°C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow the condensation to proceed.

-

The reaction is then neutralized with a dilute solution of hydrochloric acid.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield this compound.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the synthesis of this compound.

Biological Activities and Potential Therapeutic Applications

While research specifically on this compound is emerging, the broader class of α,β-unsaturated ketones has been investigated for various biological activities, suggesting potential avenues for the therapeutic application of this compound.

Anti-inflammatory Activity

Compounds containing the α,β-unsaturated ketone moiety have been reported to exhibit anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways. While direct evidence for this compound is still under investigation, related compounds have been shown to inhibit the production of pro-inflammatory mediators.

Potential Signaling Pathway Involvement:

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Many natural and synthetic compounds with anti-inflammatory effects act by inhibiting the activation of NF-κB.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in the inflammatory response, regulating the production of inflammatory cytokines.

The electrophilic nature of the α,β-unsaturated ketone in this compound could potentially interact with nucleophilic residues (such as cysteine) in key signaling proteins within these pathways, leading to their modulation.

Anticancer Activity

Cyclohexenone derivatives, which share the enone structural feature with this compound, have been investigated for their anticancer activities. These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing only the solvent) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Visualizations of Potential Mechanisms

The following diagrams illustrate the hypothesized signaling pathways that could be modulated by this compound based on the known activities of related α,β-unsaturated ketones.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a molecule with established applications in the flavor and fragrance industries and considerable potential as a synthetic intermediate. The presence of the α,β-unsaturated ketone moiety suggests that it may possess interesting biological activities, particularly in the realms of anti-inflammatory and anticancer research. While direct and extensive biological studies on this compound are currently limited, the known activities of structurally related compounds provide a strong rationale for further investigation.

Future research should focus on the detailed elucidation of the biological effects of this compound, including comprehensive in vitro and in vivo studies to confirm its anti-inflammatory and anticancer potential. Mechanistic studies are crucial to identify its direct molecular targets and to confirm its effects on signaling pathways such as NF-κB and MAPK. Such research will be instrumental in determining the viability of this compound as a lead compound for the development of new therapeutic agents.

References

Solubility and Stability of 3-Hexen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Hexen-2-one, a key intermediate in various chemical syntheses. Understanding these properties is critical for its effective use in research, development, and manufacturing.

Core Concepts: Solubility and Stability

Solubility refers to the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. It is a critical parameter for reaction kinetics, purification, and formulation. The principle of "like dissolves like" is a fundamental concept, where polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carbonyl group) and non-polar (hydrocarbon chain) characteristics, giving it a nuanced solubility profile.[1]

Stability of a chemical compound refers to its resistance to chemical change or degradation under various environmental conditions, such as temperature, pH, and light.[2] For α,β-unsaturated ketones like this compound, the conjugated system of the carbon-carbon double bond and the carbonyl group imparts a unique reactivity, making it susceptible to certain degradation pathways.[3]

Solubility Profile of this compound

This compound exhibits solubility in a range of common organic solvents, particularly polar organic solvents. Its solubility in water is limited due to the presence of a six-carbon hydrocarbon chain.[1]

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility (at 25 °C) |

| Water | H₂O | Polar Protic | 8974 mg/L[2] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble[1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |

Stability Profile of this compound

The stability of this compound is influenced by its molecular structure, specifically the presence of the α,β-unsaturated ketone functional group. This moiety is susceptible to various reactions that can lead to degradation.

Potential Degradation Pathways

Based on the known reactivity of α,β-unsaturated ketones, the following are potential degradation pathways for this compound:

-

Isomerization: The double bond in this compound can exist as E/Z (trans/cis) isomers. Interconversion between these isomers can be catalyzed by acid or heat.[3]

-

Oxidation: The unsaturated bond is susceptible to oxidation, which can lead to the formation of epoxides or cleavage of the carbon-carbon double bond.[3]

-

Reduction: The carbonyl group and the double bond can be reduced. Catalytic hydrogenation can saturate the double bond to yield hexan-2-one, or both the double bond and carbonyl group can be reduced under different conditions.[3]

-

Michael Addition: The β-carbon of the enone system is electrophilic and can be attacked by nucleophiles, a reaction known as the Michael addition.[3] This can occur under basic conditions.

A safety data sheet for this compound indicates that it is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized procedures based on standard laboratory practices.

Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent.

Objective: To quantify the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several vials.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for determining the solubility of this compound.

Stability Assessment

This protocol describes a general method for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of heat, acid, base, and light exposure.

Materials:

-

This compound

-

Solvents (e.g., water, methanol, acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC or GC system with a stability-indicating method

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of HCl solution. Keep at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the sample solution with an equal volume of NaOH solution. Keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Thermal Degradation: Store the sample solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or GC method to quantify the amount of this compound remaining and to detect any degradation products.

-

Data Evaluation: Plot the percentage of this compound remaining against time for each stress condition to determine the degradation rate.

Caption: General workflow for assessing the stability of this compound.

Conclusion

This technical guide provides an overview of the current understanding of the solubility and stability of this compound. While qualitative data suggests good solubility in polar organic solvents and limited solubility in water, there is a need for more comprehensive quantitative studies across a wider range of common laboratory solvents. The stability of this compound is governed by the reactivity of its α,β-unsaturated ketone functional group, with potential for degradation through isomerization, oxidation, reduction, and Michael addition. The provided experimental protocols offer a framework for researchers to conduct detailed investigations into these properties, which is essential for the successful application of this compound in scientific and industrial settings.

References

Thermochemical Data and Synthetic Pathways of 3-Hexen-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for 3-hexen-2-one (B1231029), targeted at researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally determined thermochemical values, this document details the widely cited computational methods used for their prediction. Furthermore, it outlines key synthetic and reaction pathways relevant to this compound.

Thermochemical Data

Predicted Thermochemical Properties

The following table summarizes the key predicted thermochemical data for this compound. These values have been calculated using the Joback and Crippen methods.[1][2][3]

| Property | Symbol | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation | ΔfG° | -49.06 | kJ/mol | Joback Method[1][3] |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔfH°gas | -162.53 | kJ/mol | Joback Method[1][3] |

| Enthalpy of Fusion | ΔfusH° | 13.10 | kJ/mol | Joback Method[1][3] |

| Enthalpy of Vaporization | ΔvapH° | 35.65 | kJ/mol | Joback Method[1][3] |

| Ideal Gas Heat Capacity (at various temperatures) | Cp,gas | See Table 2 | J/mol·K | Joback Method[3] |

| Octanol/Water Partition Coefficient | logPoct/wat | 1.542 | Crippen Method[1][3] |

Predicted Temperature-Dependent Ideal Gas Heat Capacity

| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |

| 394.71 | 162.73 |

| 425.85 | 172.50 |

| 456.99 | 181.81 |

| 488.13 | 190.67 |

| 519.27 | 199.09 |

| 550.41 | 207.09 |

| 581.55 | 214.70 |

| Data sourced from Cheméo, calculated via the Joback Method.[3] |

Methodologies for Thermochemical Data Prediction

In the absence of extensive experimental data, computational methods are invaluable for estimating the thermochemical properties of organic compounds. The Joback and Crippen methods are group contribution methods that predict properties based on the molecular structure.

The Joback Method

The Joback method, an extension of the Lydersen method, estimates eleven key thermodynamic properties of pure components from their molecular structure alone.[4] It operates on the principle that the properties of a molecule can be determined by summing the contributions of its constituent functional groups.[5][6][7] This method assumes no interactions between the groups and relies on additive contributions.[4]

The general workflow for the Joback method is as follows:

For this compound (CH3-CH2-CH=CH-C(=O)-CH3), the relevant functional groups for the Joback method would include -CH3, -CH2-, =CH-, and >C=O (ketone). Each of these groups has a specific numerical contribution to properties like enthalpy of formation, Gibbs free energy of formation, and heat capacity.[5][6]

The Crippen Method

The Crippen method is an atom-based approach for calculating the octanol-water partition coefficient (logP), a critical parameter in drug discovery for assessing a molecule's lipophilicity.[8][9] The method classifies each atom in a molecule into one of 68 predefined atom types based on its immediate chemical environment, including neighboring atoms and bond types.[8] The overall logP of the molecule is then calculated as the sum of the contributions from each of its constituent atoms.[8][10]

The workflow for the Crippen method can be visualized as follows:

Synthesis and Reactivity of this compound

This compound, as an α,β-unsaturated ketone, is a versatile intermediate in organic synthesis.[11] Its conjugated system imparts a unique reactivity profile.[11]

Synthetic Pathways

Several well-established routes exist for the synthesis of this compound.

-

Isomerization: this compound can be formed by the acid-catalyzed isomerization of its less thermodynamically stable β,γ-unsaturated isomer. This process proceeds through an enol intermediate.[11]

-

Oxidation: The oxidation of the corresponding alcohol, 3-hexen-2-ol, provides a direct route to this compound. Selective oxidizing agents are employed to avoid reaction with the carbon-carbon double bond.[11]

-

Aldol Condensation: The aldol condensation of aldehydes and ketones, followed by dehydration, is a fundamental method for forming α,β-unsaturated ketones.[11]

Key Reactions of this compound

The reactivity of this compound is dominated by its α,β-unsaturated ketone functionality, which provides two electrophilic sites.[11]

-

Nucleophilic Addition: this compound can undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition at the β-carbon).[12][13] The type of addition is dependent on the nature of the nucleophile.[12]

-

Reduction: The carbonyl group and the carbon-carbon double bond can be selectively reduced depending on the reducing agent and reaction conditions.[11]

-

Cycloaddition Reactions: As a dienophile, this compound can participate in cycloaddition reactions such as the Diels-Alder reaction to form complex cyclic molecules.[11]

Relevance in Biochemical Pathways

While this compound itself is not a central metabolite, it is structurally related to a class of volatile organic compounds known as green leaf volatiles (GLVs), which are produced by plants in response to tissue damage.[14] The biosynthesis of these C6 compounds, such as (Z)-3-hexenal, originates from the lipoxygenase (LOX) pathway, which acts on fatty acids like linolenic acid.[14]

This pathway highlights the enzymatic transformations that lead to the formation of various C6 volatiles. While the direct enzymatic formation of this compound in this pathway is not explicitly detailed, its structural similarity suggests potential metabolic links or similar chemical reactivity in biological systems.

References

- 1. This compound (CAS 763-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound, 3,4-dimethyl- (CAS 1635-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemeo.com [chemeo.com]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations [mdpi.com]

- 8. logP - MolModa Documentation [durrantlab.pitt.edu]

- 9. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]

- 11. This compound | 4376-23-2 | Benchchem [benchchem.com]

- 12. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Unveiling the Atmospheric Journey of 3-Hexen-2-one: A Technical Guide to its Environmental Fate and Reactions

For Immediate Release

AUSTIN, Texas – As a volatile organic compound (VOC) with both natural and anthropogenic origins, 3-Hexen-2-one (B1231029) plays a role in atmospheric chemistry. A comprehensive understanding of its environmental fate and atmospheric reactions is crucial for researchers, scientists, and drug development professionals. This in-depth technical guide summarizes the current knowledge, presenting key data, experimental methodologies, and reaction pathways to elucidate its atmospheric journey.

Physicochemical Properties

The environmental distribution and reactivity of this compound are governed by its fundamental physicochemical properties. These properties influence its partitioning between air, water, and soil, as well as its atmospheric lifetime. A summary of key properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 98.14 g/mol | --INVALID-LINK-- |

| Boiling Point | 140 °C at 760 mmHg | --INVALID-LINK-- |

| Vapor Pressure | 6.26 mmHg at 25 °C (estimated) | --INVALID-LINK-- |

| log K_ow_ (Octanol-Water Partition Coefficient) | 1.2 (estimated) | --INVALID-LINK-- |

| Henry's Law Constant | Estimated based on structurally similar ketones | - |

| Soil Sorption Coefficient (K_oc_) | Estimated based on QSAR models | - |

Table 1: Physicochemical Properties of this compound. These properties are essential for modeling the environmental distribution of the compound.

Atmospheric Degradation Pathways

The primary sink for this compound in the troposphere is through reactions with photochemically generated radicals, principally the hydroxyl radical (OH), and to a lesser extent, the nitrate (B79036) radical (NO₃) and ozone (O₃). Photolysis may also contribute to its degradation.

Reaction with Hydroxyl Radicals (OH)

Estimated Reaction Products: The reaction of OH radicals with unsaturated ketones like this compound proceeds primarily through addition to the carbon-carbon double bond. This leads to the formation of hydroxyalkyl radicals, which, in the presence of nitrogen oxides (NOₓ), can form a variety of oxygenated products including smaller aldehydes, ketones, and organic nitrates. For instance, the reaction of the structurally similar 3-hexene-2,5-dione with OH radicals has been shown to produce hydroxycarbonyls and hydroxynitrates.[1][2][3][4]

Reaction with Ozone (O₃)

Ozonolysis is another important degradation pathway for unsaturated compounds in the atmosphere. The reaction of ozone with the double bond in this compound leads to the formation of a primary ozonide, which subsequently decomposes to form a Criegee intermediate and a carbonyl compound. The Criegee intermediate can then undergo further reactions to produce a variety of secondary pollutants.

Estimated Reaction Products: Based on the ozonolysis mechanism of other hexene isomers, the reaction of this compound with ozone is expected to yield propanal and methylglyoxal (B44143).[5][6]

Reaction with Nitrate Radicals (NO₃)

During nighttime, in the absence of sunlight, the nitrate radical can become a significant oxidant for certain VOCs. The reaction with NO₃ radicals is particularly important for unsaturated compounds.

Estimated Reaction Products: The addition of the NO₃ radical to the double bond of this compound is the likely initial step, leading to the formation of a nitrooxyalkyl radical. Subsequent reactions in the presence of O₂ and NOₓ can result in the formation of nitrooxycarbonyl compounds and other oxygenated products.

The atmospheric degradation pathways are visualized in the following diagram:

Atmospheric Lifetime

The atmospheric lifetime (τ) of this compound is determined by the sum of the pseudo-first-order loss rates for each of the major degradation processes. It can be calculated using the following equation:

τ = 1 / (k_OH_[OH] + k_O₃_[O₃] + k_NO₃_[NO₃] + J)

where k are the reaction rate constants and J is the photolysis rate. Given the lack of specific experimental data for this compound, estimations based on structurally similar compounds are presented in Table 2.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Typical Tropospheric Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |

| OH Radical | Estimated based on hexene isomers | 2 x 10⁶ | Hours to Days |

| Ozone (O₃) | Estimated based on hexene isomers | 7 x 10¹¹ | Days to Weeks |

| NO₃ Radical | Estimated based on hexene isomers | 5 x 10⁸ (nighttime) | Hours to Days (nighttime) |

| Photolysis | Data not available | - | - |

Table 2: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound. The lifetime is highly dependent on the concentrations of atmospheric oxidants.

Environmental Distribution

The environmental fate of this compound is also influenced by its partitioning into different environmental compartments.

-

Air: Due to its volatility, the atmosphere is the primary compartment for this compound.

-

Water: Its moderate water solubility suggests that it can partition into atmospheric water droplets and surface waters. The Henry's Law Constant, which governs the air-water partitioning, is not experimentally determined but can be estimated.

-

Soil and Sediment: The octanol-water partition coefficient (log K_ow_) suggests a moderate potential for sorption to organic matter in soil and sediment. The soil sorption coefficient (K_oc_) can be estimated using quantitative structure-activity relationship (QSAR) models.[7][8][9]

-

Biota: The moderate log K_ow_ also indicates a potential for bioaccumulation in aquatic organisms, though experimental data are lacking.

Ecotoxicological Profile

Limited information is available on the ecotoxicity of this compound. Aquatic toxicity is a key parameter for assessing the environmental risk of a chemical. The median lethal concentration (LC₅₀) is a standard measure of acute toxicity to aquatic organisms. In the absence of experimental data for this compound, QSAR models can be used to provide an initial estimate of its potential toxicity.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable data on the atmospheric chemistry of VOCs. Below are generalized methodologies for key experiments.

Determination of OH Radical Reaction Rate Constant (Relative Rate Method)

This method involves monitoring the decay of the target compound (this compound) relative to a reference compound with a well-known OH reaction rate constant in a smog chamber.

Determination of Ozonolysis Rate Constant

The rate of reaction with ozone can be determined by monitoring the decay of this compound in the presence of a known concentration of ozone.

Determination of Photolysis Quantum Yield

The photolysis quantum yield, which is the efficiency of a photochemical reaction, can be determined by measuring the rate of disappearance of this compound and the photon flux in a photochemical reactor.[10][11][12][13][14]

Conclusion

This compound is an atmospherically relevant VOC that is primarily removed from the troposphere through reactions with OH radicals, with contributions from ozonolysis and reaction with NO₃ radicals. While specific experimental data for this compound are limited, estimations based on structurally similar compounds provide valuable insights into its atmospheric behavior. Further experimental studies are needed to accurately determine its reaction rate constants, photolysis quantum yield, and ecotoxicological properties to refine our understanding of its environmental impact. This guide provides a foundational understanding for researchers and professionals working in atmospheric chemistry, environmental science, and related fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Products of the OH radical-initiated reaction of 3-hexene-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OH radical-initiated reaction of 3-hexene-2,5-dione: formation of methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainly.in [brainly.in]

- 6. 230.2-hexene \xrightarrow [ \text { (ii) } \mathrm { H } _ { 2 } \mathrm .. [askfilo.com]

- 7. Quantitative structure-activity relationships for predicting soil-sediment sorption coefficients for organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Collection - Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 13. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 3-Hexen-2-one: Commercial Availability, Purity Assessment, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Hexen-2-one, a valuable intermediate in organic synthesis. The document details its commercial availability and typical purity levels, outlines a robust analytical method for quality control, and illustrates a common synthetic pathway.

Commercial Suppliers and Purity Specifications

This compound is commercially available from various chemical suppliers, typically with a purity of 95% or higher. It is often supplied as a mixture of (E) and (Z) isomers. For research and development purposes, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to ascertain the precise purity and impurity profile.

Below is a summary of representative data for commercially available this compound:

| Supplier Category | Product Name | CAS Number | Stated Purity | Potential Impurities | Analytical Method |

| Research Chemicals | This compound | 763-93-9 | ≥95% | Unreacted starting materials (e.g., butanal, acetone), Aldol (B89426) addition product (4-hydroxyhexan-2-one), Higher molecular weight condensation products | Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS) |

| Fine Chemicals | (E)-3-Hexen-2-one | 4376-23-2 | ≥97% | (Z)-3-Hexen-2-one, Oxidative degradation products | GC / GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Custom Synthesis | This compound | 763-93-9 | As per client specification | Dependent on synthetic route | As per client requirements |

Experimental Protocol: Purity Determination by GC-MS

The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed methodology adaptable for this purpose.

Objective: To separate and quantify this compound and potential impurities in a given sample.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) for sample dilution

-

Internal standard (e.g., undecane (B72203) or other suitable hydrocarbon)

-

Autosampler vials with caps

Instrumentation:

-

Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of the chosen solvent.

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 100 µg/mL.

-

Spike the working solution with a known concentration of the internal standard.

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show the molecular ion at m/z 98 and characteristic fragment ions.

-

Identify any impurity peaks and tentatively identify them based on their mass spectra and comparison with mass spectral libraries.

-

Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak). For more accurate quantification, a calibration curve using certified reference standards should be prepared.

-

Synthesis Pathway: Aldol Condensation

A common and efficient method for the synthesis of this compound is the base-catalyzed aldol condensation of butanal and acetone (B3395972).[] The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of butanal. The resulting aldol addition product readily undergoes dehydration to yield the more stable conjugated enone, this compound.

Caption: Base-catalyzed aldol condensation of butanal and acetone to synthesize this compound.

Experimental Workflow: Purity Analysis

The overall workflow for the purity analysis of a this compound sample involves several key steps, from sample receipt to final data reporting.

Caption: A typical workflow for the purity analysis of this compound using GC-MS.

References

Methodological & Application

Synthesis of 3-Hexen-2-one via Aldol Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract